molecular formula C12F8S2 B102740 Thianthrene, octafluoro- CAS No. 16012-83-2

Thianthrene, octafluoro-

Katalognummer B102740
CAS-Nummer: 16012-83-2
Molekulargewicht: 360.2 g/mol
InChI-Schlüssel: BCMGBEQPFANKSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thianthrene, octafluoro- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a type of thianthrene derivative that has eight fluorine atoms attached to it. Thianthrene, octafluoro- has been found to exhibit remarkable chemical and physical properties that make it suitable for various applications in the field of material science and biochemistry. In

Wirkmechanismus

The mechanism of action of thianthrene, octafluoro- is not fully understood. However, studies have shown that this compound interacts with biological molecules such as proteins and nucleic acids. Thianthrene, octafluoro- has been found to bind to the DNA molecule, leading to the inhibition of DNA replication. This property makes it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
Thianthrene, octafluoro- has been found to have several biochemical and physiological effects. Studies have shown that this compound has antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. Thianthrene, octafluoro- has also been found to have antioxidant properties, which may be useful in the treatment of various diseases such as cancer and cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

Thianthrene, octafluoro- has several advantages for use in lab experiments. It exhibits remarkable electronic and optical properties that make it suitable for use in the development of electronic devices such as OLEDs and FETs. Thianthrene, octafluoro- also has antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. However, thianthrene, octafluoro- has some limitations for use in lab experiments. It is a highly reactive compound that requires careful handling. It is also a relatively expensive compound that may not be accessible to all researchers.

Zukünftige Richtungen

Thianthrene, octafluoro- has several potential future directions. One possible direction is the development of new electronic devices such as OLEDs and FETs. Thianthrene, octafluoro- has remarkable electronic and optical properties that make it suitable for use in these devices. Another potential direction is the development of new drugs. Thianthrene, octafluoro- has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. Additionally, thianthrene, octafluoro- has been found to have antioxidant properties, which may be useful in the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to explore these potential future directions.
Conclusion:
In conclusion, thianthrene, octafluoro- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has several potential applications in the field of material science and biochemistry. Thianthrene, octafluoro- exhibits remarkable electronic and optical properties that make it suitable for use in the development of electronic devices such as OLEDs and FETs. Additionally, thianthrene, octafluoro- has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. Further research is needed to explore the potential of thianthrene, octafluoro- in these areas.

Synthesemethoden

The synthesis of thianthrene, octafluoro- is a complex process that involves several steps. The most common method of synthesis involves the reaction of thianthrene with elemental fluorine in the presence of a catalyst. This process leads to the substitution of eight hydrogen atoms in thianthrene with fluorine atoms, resulting in the formation of thianthrene, octafluoro-. Other methods of synthesis include the use of various fluorinating agents such as sodium fluoride, potassium fluoride, and hydrogen fluoride.

Wissenschaftliche Forschungsanwendungen

Thianthrene, octafluoro- has been found to have several applications in scientific research. One of the most significant applications is in the field of material science. This compound exhibits remarkable electronic and optical properties that make it suitable for use in the development of electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Thianthrene, octafluoro- has also been found to have applications in the field of biochemistry. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs.

Eigenschaften

CAS-Nummer

16012-83-2

Produktname

Thianthrene, octafluoro-

Molekularformel

C12F8S2

Molekulargewicht

360.2 g/mol

IUPAC-Name

1,2,3,4,6,7,8,9-octafluorothianthrene

InChI

InChI=1S/C12F8S2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10

InChI-Schlüssel

BCMGBEQPFANKSN-UHFFFAOYSA-N

SMILES

C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3S2)F)F)F)F)F)F)F

Kanonische SMILES

C1(=C(C(=C2C(=C1F)SC3=C(C(=C(C(=C3S2)F)F)F)F)F)F)F

Synonyme

Octafluorothianthrene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.